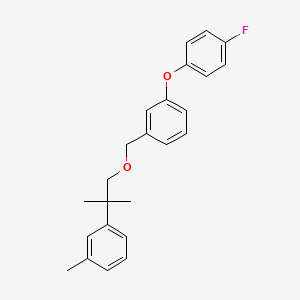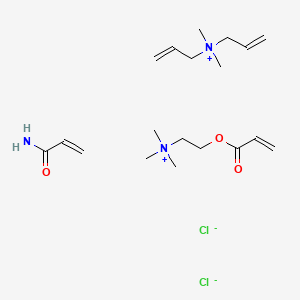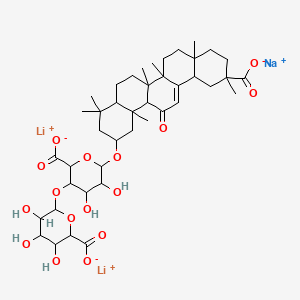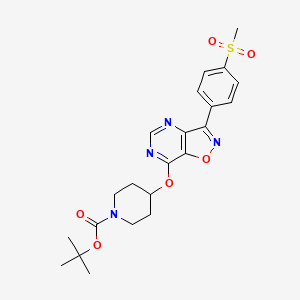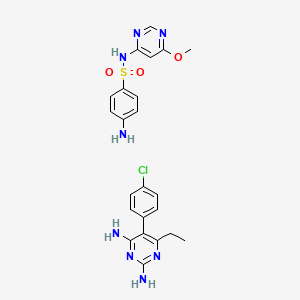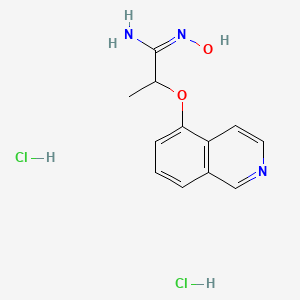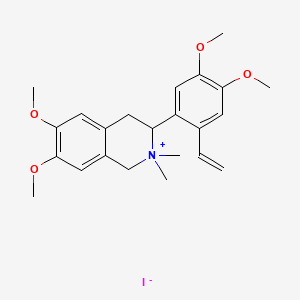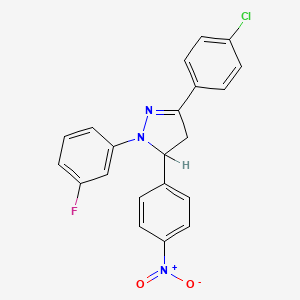
3-(4-Chlorophenyl)-1-(3-fluorophenyl)-5-(4-nitrophenyl)-2-pyrazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Clorofenil)-1-(3-fluorofenil)-5-(4-nitrofenil)-2-pirazolina es un compuesto orgánico sintético que pertenece a la clase de las pirazolinas. Las pirazolinas son compuestos heterocíclicos de cinco miembros que contienen dos átomos de nitrógeno en posiciones adyacentes. Este compuesto se caracteriza por la presencia de tres grupos fenilo sustituidos diferentes unidos al anillo de pirazolina, lo que lo convierte en una molécula de interés en varios campos de investigación.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(4-Clorofenil)-1-(3-fluorofenil)-5-(4-nitrofenil)-2-pirazolina normalmente implica la ciclización de calconas con derivados de hidracina. La ruta sintética general se puede describir de la siguiente manera:
Preparación de calconas: Las calconas se sintetizan mediante la condensación de Claisen-Schmidt de acetofenonas apropiadas con benzaldehídos en presencia de una base como el hidróxido de sodio o el hidróxido de potasio.
Ciclización: Las calconas se hacen reaccionar entonces con hidrato de hidracina o hidracinas sustituidas en condiciones de reflujo para formar el anillo de pirazolina.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente implicarían la optimización de las rutas sintéticas anteriores para lograr mayores rendimientos y pureza. Esto puede incluir el uso de catalizadores, ambientes de reacción controlados y técnicas de purificación como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
3-(4-Clorofenil)-1-(3-fluorofenil)-5-(4-nitrofenil)-2-pirazolina puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse para formar derivados de pirazol.
Reducción: La reducción del grupo nitro puede producir derivados amino.
Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución electrofílica o nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el peróxido de hidrógeno (H2O2).
Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio (NaBH4) o la hidrogenación catalítica.
Sustitución: Se pueden emplear reactivos como halógenos, agentes nitrantes o agentes sulfonantes para reacciones de sustitución.
Productos principales
Oxidación: Derivados de pirazol.
Reducción: Derivados amino.
Sustitución: Varios derivados de pirazolina sustituidos dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
Química: Se utiliza como intermedio en la síntesis de moléculas más complejas.
Biología: Se investiga por sus posibles actividades biológicas, como las propiedades antimicrobianas, antiinflamatorias y anticancerígenas.
Medicina: Posible agente terapéutico debido a sus actividades biológicas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 3-(4-Clorofenil)-1-(3-fluorofenil)-5-(4-nitrofenil)-2-pirazolina dependería de su aplicación específica. Por ejemplo:
Actividad biológica: Puede interactuar con enzimas o receptores específicos, inhibiendo o activando vías biológicas.
Reacciones químicas: La reactividad del compuesto está influenciada por los efectos atractores y dadores de electrones de sus sustituyentes.
Comparación Con Compuestos Similares
Compuestos similares
- 3-(4-Clorofenil)-1-fenil-5-(4-nitrofenil)-2-pirazolina
- 3-(4-Clorofenil)-1-(3-fluorofenil)-5-fenil-2-pirazolina
- 3-(4-Clorofenil)-1-(3-fluorofenil)-5-(4-metilfenil)-2-pirazolina
Singularidad
La singularidad de 3-(4-Clorofenil)-1-(3-fluorofenil)-5-(4-nitrofenil)-2-pirazolina radica en su patrón de sustitución específico, que puede influir en su reactividad química y actividad biológica. La presencia de los grupos nitro, cloro y flúor puede afectar significativamente las propiedades electrónicas del compuesto y las interacciones con otras moléculas.
Propiedades
Número CAS |
109360-90-9 |
|---|---|
Fórmula molecular |
C21H15ClFN3O2 |
Peso molecular |
395.8 g/mol |
Nombre IUPAC |
5-(4-chlorophenyl)-2-(3-fluorophenyl)-3-(4-nitrophenyl)-3,4-dihydropyrazole |
InChI |
InChI=1S/C21H15ClFN3O2/c22-16-8-4-14(5-9-16)20-13-21(15-6-10-18(11-7-15)26(27)28)25(24-20)19-3-1-2-17(23)12-19/h1-12,21H,13H2 |
Clave InChI |
FYFAXQBDLAYBRG-UHFFFAOYSA-N |
SMILES canónico |
C1C(N(N=C1C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)F)C4=CC=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



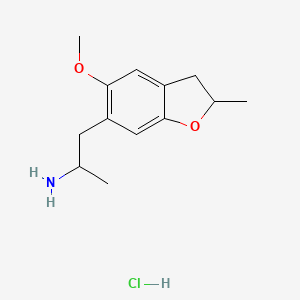

![N'-(2-aminoethyl)ethane-1,2-diamine;2-[(4-methylphenoxy)methyl]oxirane](/img/structure/B12771612.png)
